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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
3-Hydroxy-5-methylbenzaldehyde (CAS No. 60549-26-0) is a substituted aromatic aldehyde

that serves as a versatile intermediate in synthetic organic chemistry.[1][2] Its unique

arrangement of hydroxyl, methyl, and aldehyde functional groups on the benzene ring provides

a platform for diverse chemical transformations, making it a valuable building block in the

synthesis of complex molecules and fine chemicals. This guide offers a comprehensive

overview of its chemical and physical properties, spectroscopic profile, prominent synthetic

methodologies, and key reactivity patterns. Furthermore, it details established safety and

handling protocols to ensure its proper use in a laboratory setting.

Core Chemical Identity and Physicochemical
Properties
3-Hydroxy-5-methylbenzaldehyde, also known as 5-hydroxy-m-tolualdehyde, is a solid at

room temperature.[1][3] Its core structure consists of a benzaldehyde scaffold with a hydroxyl

group at position 3 and a methyl group at position 5. This substitution pattern dictates its

reactivity and physical characteristics.
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Property Value Source(s)

IUPAC Name
3-hydroxy-5-

methylbenzaldehyde
[1]

CAS Number 60549-26-0 [1][2][3]

Molecular Formula C₈H₈O₂ [1][2]

Molecular Weight 136.15 g/mol [1]

Canonical SMILES CC1=CC(=CC(=C1)O)C=O [1]

InChIKey
BTLHCFVCIGAAPF-

UHFFFAOYSA-N
[1][3]

Physical Form Solid [3]

Topological Polar Surface Area 37.3 Å² [1]

Predicted pKa 9.35 ± 0.10 [2]

Spectroscopic Profile for Structural Elucidation
The unambiguous characterization of 3-Hydroxy-5-methylbenzaldehyde relies on standard

spectroscopic techniques. While a comprehensive public database of its spectra is limited, its

structural features allow for a precise prediction of its spectroscopic signature.

¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected

to show:

Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically between δ 9.8

and 10.1 ppm.

Phenolic Proton (OH): A broad singlet whose chemical shift is concentration and solvent-

dependent, often observed between δ 5.0 and 9.5 ppm.

Aromatic Protons (Ar-H): Three protons on the aromatic ring, appearing as distinct singlets or

finely coupled multiplets in the range of δ 6.8 to 7.5 ppm.
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Methyl Protons (CH₃): A sharp singlet around δ 2.3 ppm.[4]

¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework:

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190 to 195 ppm.[4]

Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110 and 160 ppm. The

carbons attached to the oxygen (C-OH) and the methyl group (C-CH₃) will have

characteristic shifts.

Methyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 20-22 ppm.[4]

Infrared (IR) Spectroscopy
The IR spectrum is defined by the vibrational frequencies of its functional groups:

O-H Stretch: A prominent, broad absorption band in the region of 3200-3500 cm⁻¹,

characteristic of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H

stretches of the methyl group are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the

aldehyde carbonyl group.

C=C Stretches: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would show:

Molecular Ion Peak (M⁺): A clear peak at an m/z ratio of 136, corresponding to the molecular

weight of the compound.[1]

Key Fragmentation: A significant fragment at m/z 135 ([M-H]⁺) due to the loss of a hydrogen

atom from the aldehyde is expected. Another characteristic fragment would be observed at

m/z 107 ([M-CHO]⁺) from the loss of the formyl group.
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Synthesis and Manufacturing Insights
The synthesis of 3-Hydroxy-5-methylbenzaldehyde hinges on the regioselective formylation

of 3-methylphenol (m-cresol). The challenge lies in directing the aldehyde group to the C1

position, navigating the directing effects of the existing hydroxyl and methyl groups. Several

classical and modern organic reactions can be employed.

Ortho-Formylation of Phenols
Formylation reactions that introduce an aldehyde group ortho to a phenolic hydroxyl are the

most direct routes.

The Duff Reaction: This method utilizes hexamine (hexamethylenetetramine) as the formylating

agent in an acidic medium like acetic or trifluoroacetic acid.[5][6] The reaction proceeds via the

formation of an iminium ion intermediate that acts as the electrophile.[7] While it strongly favors

ortho-formylation, the Duff reaction is often noted for being inefficient and can result in low

yields.[5][8]

3-Methylphenol
(m-Cresol)

Iminium Ion Intermediate
(Electrophilic Attack)

 Formylation

Hexamine (HMTA)
Acid (AcOH or TFA) 3-Hydroxy-5-methylbenzaldehyde

 Hydrolysis

Acidic
Hydrolysis

Click to download full resolution via product page

Caption: General workflow of the Duff Reaction for synthesizing 3-Hydroxy-5-
methylbenzaldehyde.

The Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform in the

presence of a strong base like sodium hydroxide.[9][10] The electrophilic species is
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dichlorocarbene, which attacks the electron-rich aromatic ring, primarily at the ortho position, to

form a dichloromethyl intermediate that is subsequently hydrolyzed to the aldehyde.[11]

Magnesium-Mediated Formylation: More contemporary and efficient methods achieve ortho-

specific formylation using paraformaldehyde in the presence of magnesium chloride and a non-

nucleophilic base like triethylamine.[12][13] This approach often provides excellent yields and

high regioselectivity.[13] The magnesium ion is believed to be crucial, coordinating with both

the phenoxide and formaldehyde to facilitate a directed electrophilic attack on the ortho

position.[14]

Chemical Reactivity and Derivatization Potential
The trifunctional nature of 3-Hydroxy-5-methylbenzaldehyde makes it a highly useful

synthetic intermediate. Its reactivity is centered around the aldehyde, the phenolic hydroxyl,

and the activated aromatic ring.

Reactions of the Aldehyde Group
Oxidation: The aldehyde can be readily oxidized to the corresponding 3-hydroxy-5-

methylbenzoic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent).

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-hydroxy-5-

methylphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄).

Condensation Reactions: The aldehyde is an excellent electrophile for condensation with

primary amines to form Schiff bases (imines). This reactivity is a cornerstone of its

application in building more complex molecules for drug discovery.[15]

Reactions of the Phenolic Hydroxyl Group
Alkylation/Acylation: The hydroxyl group can be converted to an ether or an ester through

Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively. This is

often done to protect the hydroxyl group during subsequent reactions.

Acidity: As a phenol, the hydroxyl proton is acidic and can be removed by bases to form a

phenoxide, which is a potent nucleophile.
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Electrophilic Aromatic Substitution
The aromatic ring is activated towards further electrophilic substitution by the strong ortho,

para-directing hydroxyl group and the weaker ortho, para-directing methyl group. The positions

ortho and para to the hydroxyl group (C2, C4, and C6) are the most activated sites for reactions

like nitration, halogenation, and Friedel-Crafts alkylation/acylation.
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Caption: Key reactive pathways of 3-Hydroxy-5-methylbenzaldehyde.

Safety, Handling, and Storage
Proper handling of 3-Hydroxy-5-methylbenzaldehyde is essential for laboratory safety.

According to the Globally Harmonized System (GHS), this compound is classified with several

hazards.[1]

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Some suppliers also note H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[3]
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Signal Word: Warning[1][3]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[16]

[17]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust or powder.[18]

Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse the

affected area immediately with plenty of water.[16] If inhaled, move to fresh air.[18]

Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

Recommended storage is at room temperature.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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